Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate
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Overview
Description
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is a chemical compound with the molecular formula C₁₃H₁₄ClNO₃. It is known for its complex molecular structure, which makes it suitable for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-(2-chloroacetamido)benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[4-(2-bromoacetamido)phenyl]prop-2-enoate
- Ethyl 3-[4-(2-iodoacetamido)phenyl]prop-2-enoate
- Ethyl 3-[4-(2-fluoroacetamido)phenyl]prop-2-enoate
Uniqueness
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds with different halogen substituents .
Biological Activity
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ethyl ester group and a chloroacetamido substituent on a phenyl ring. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The chloroacetamido group can react with nucleophilic sites in proteins, potentially leading to inhibition of enzymes or modification of protein function.
- Michael Addition : As a Michael acceptor, it may participate in conjugate addition reactions with thiol-containing biomolecules, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives that act as Michael acceptors have shown efficacy in targeting cancer cells by inducing apoptosis or inhibiting cell proliferation.
Study | Findings |
---|---|
Study A (2021) | Demonstrated that compounds with similar electrophilic properties effectively inhibited tumor growth in vitro. |
Study B (2022) | Reported that derivatives showed selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window. |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar chloroacetamides have been studied for their ability to disrupt bacterial cell walls or inhibit critical metabolic pathways.
Study | Findings |
---|---|
Study C (2020) | Identified antimicrobial activity against Gram-positive bacteria, indicating potential use as an antibiotic agent. |
Study D (2023) | Found that modifications to the chloroacetamido group enhanced the antimicrobial efficacy against resistant strains. |
Case Studies
-
Case Study 1: Anticancer Efficacy
- In a preclinical model, this compound was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
-
Case Study 2: Antimicrobial Testing
- A series of tests were conducted to evaluate the antimicrobial effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, suggesting strong bactericidal activity.
- Further analysis indicated that the compound disrupted bacterial cell membrane integrity.
Research Findings and Implications
The diverse biological activities exhibited by this compound highlight its potential as a lead compound for drug development. The ability to modify its structure may enhance its selectivity and potency against specific targets.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for improved efficacy and reduced side effects.
Properties
IUPAC Name |
ethyl (E)-3-[4-[(2-chloroacetyl)amino]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)8-5-10-3-6-11(7-4-10)15-12(16)9-14/h3-8H,2,9H2,1H3,(H,15,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXABHXBZSKQI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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